molecular formula C8H14N2O B2483306 (4-Tert-butyl-1,2-oxazol-3-yl)methanamine CAS No. 2416243-30-4

(4-Tert-butyl-1,2-oxazol-3-yl)methanamine

Cat. No. B2483306
CAS RN: 2416243-30-4
M. Wt: 154.213
InChI Key: DDYWGSVQIVMIJE-UHFFFAOYSA-N
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Description

"(4-Tert-butyl-1,2-oxazol-3-yl)methanamine" refers to a chemical compound belonging to the class of organic compounds known as oxazoles, which are characterized by a five-membered ring containing one oxygen, one nitrogen, and three carbon atoms. Compounds in this class often exhibit a range of chemical and physical properties due to the presence of the oxazole ring and various substituents.

Synthesis Analysis

The synthesis of related compounds often involves condensation reactions, utilizing precursors such as amines and aldehydes in the presence of catalysts or drying agents. For instance, a novel synthesis approach was reported by Becerra, Cobo, and Castillo (2021), highlighting the ambient-temperature synthesis of a related compound through condensation reaction, achieving an 81% yield (Becerra, Cobo, & Castillo, 2021).

Molecular Structure Analysis

Molecular structure characterization techniques, such as NMR spectroscopy, mass spectrometry, and elemental analysis, are critical in confirming the structure of synthesized compounds. The detailed structure elucidation of related compounds showcases the importance of these analytical techniques in verifying molecular frameworks (Aouine, El Hallaoui, & Alami, 2014).

Chemical Reactions and Properties

Compounds such as N-tert-butanesulfinyl imines demonstrate versatility as intermediates in the asymmetric synthesis of amines, highlighting the chemical reactivity and utility of tert-butyl and similar groups in synthesizing a wide range of amines with high enantioselectivity (Ellman, Owens, & Tang, 2002).

Physical Properties Analysis

Physical properties such as solubility, melting points, and boiling points are determined by the molecular structure and are essential for understanding the compound's behavior in various solvents and conditions. Although specific data on “(4-Tert-butyl-1,2-oxazol-3-yl)methanamine” was not found, similar compounds' physical properties are studied using techniques like DSC and crystallography to assess their stability and crystalline forms (Shimoga, Shin, & Kim, 2018).

Chemical Properties Analysis

The chemical behavior, including reactivity with other compounds, stability under various conditions, and potential for undergoing chemical transformations, is crucial for understanding the applications and handling of these compounds. The chemical properties of similar compounds, such as reactivity in Suzuki coupling reactions or stability under different pH conditions, are explored to provide insights into their broader chemical behavior and potential applications (Zhang, Huang, Cao, Gong, Gan, & Mao, 2022).

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of related compounds to "(4-Tert-butyl-1,2-oxazol-3-yl)methanamine" are crucial for the development of new chemical entities with potential applications in materials science and pharmacology. For instance, the ambient-temperature synthesis of novel pyrazolyl and pyridinyl methanamine derivatives has been reported, offering insights into the synthetic routes for similar compounds (Becerra et al., 2021). Furthermore, the synthesis of tert-butyl oxazolyl and pyrazolyl derivatives as intermediates in targeted molecule production demonstrates the compound's role in complex synthetic pathways, leading to high yields and confirming structures through spectroscopic methods (Zhang et al., 2022).

Photocytotoxic Applications

Compounds structurally related to "(4-Tert-butyl-1,2-oxazol-3-yl)methanamine" have been investigated for their photocytotoxic properties. Iron(III) complexes with catecholates, including those with tert-butyl groups, showed significant photocytotoxicity under red light, indicating potential applications in photodynamic therapy for cancer treatment (Basu et al., 2014).

Antimicrobial Activity

New quinoline derivatives carrying the 1,2,3-triazole moiety synthesized from compounds related to "(4-Tert-butyl-1,2-oxazol-3-yl)methanamine" have shown moderate to very good antibacterial and antifungal activities. This highlights the compound's relevance in the development of new antimicrobial agents (Thomas et al., 2010).

Antitumor Activity

Compounds structurally similar to "(4-Tert-butyl-1,2-oxazol-3-yl)methanamine" have also been synthesized and evaluated for antitumor activity. For example, a study on a thiazol-2-amine derivative with a tert-butyl group reported good antitumor activity against the Hela cell line, emphasizing the potential therapeutic applications of these compounds in oncology (Ye Jiao et al., 2015).

Antiradical and Antioxidant Activity

Research on benzazole-2-thiones derivatives, including those with tert-butyl groups, has shown varying degrees of antiradical activity. This suggests potential applications in developing antioxidant agents or materials (Gataullina et al., 2017).

properties

IUPAC Name

(4-tert-butyl-1,2-oxazol-3-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c1-8(2,3)6-5-11-10-7(6)4-9/h5H,4,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDYWGSVQIVMIJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CON=C1CN
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Tert-butyl-1,2-oxazol-3-yl)methanamine

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